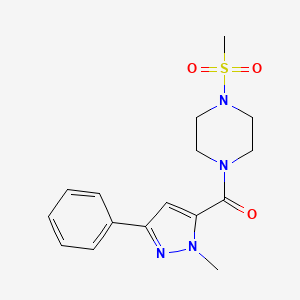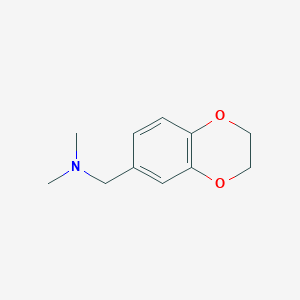
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as DPA-714, is a selective radioligand for imaging the translocator protein (TSPO) in the brain. This compound has been widely used in scientific research for its potential in diagnosing and treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Materials Science
Research on pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes, which demonstrate the impact of hydrogen bonding on the self-assembly process and exhibit significant antioxidant activity. These findings highlight the potential of pyrazole-acetamide-based compounds in designing new materials with desirable properties for applications in catalysis, molecular recognition, and antioxidation (Chkirate et al., 2019).
Antimicrobial and Antitumor Applications
The synthesis of 4-oxo-thiazolidine derivatives starting from ethyl (4-chlorophenoxy)acetate has been investigated, leading to compounds with antimicrobial properties. This suggests the potential of using chlorophenoxy-acetamide structures as scaffolds for developing new antimicrobial agents (Patel et al., 2009).
Additionally, the synthesis of anticancer drugs based on acetamide structures, including N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown promising in vitro antitumor activity, indicating the potential for developing new anticancer therapeutics from similar acetamide derivatives (Sharma et al., 2018).
Nonlinear Optical Properties
Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including compounds with chlorophenyl-acetamide structures, have demonstrated their potential as candidates for photonic devices. This research opens avenues for the use of chlorophenoxy-acetamide derivatives in optical switches, modulators, and energy applications (Castro et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-12-3-4-15(13(19)10-12)24-11-17(23)20-6-8-22-7-5-14(21-22)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXVZVYBRMLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2765503.png)



![1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one](/img/structure/B2765508.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765512.png)



![8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2765519.png)

![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)
